1-Methyl-1H-imidazo[4,5-g]quinoxaline
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Overview
Description
1-Methyl-1H-imidazo[4,5-g]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a quinoxaline ring, with a methyl group attached to the nitrogen atom of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-imidazo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs under the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, followed by subsequent transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-imidazo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Cyclization: Intramolecular cyclization reactions are commonly used in the synthesis of imidazoquinoxalines.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include phenyliodine(III) dicyclohexanecarboxylate, iridium catalysts, and various oxidizing agents .
Major Products
The major products formed from these reactions include various substituted imidazoquinoxalines, which can possess different functional groups depending on the reagents and conditions used .
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-g]quinoxaline and its derivatives have been extensively studied for their biological activities. They exhibit a wide spectrum of activities, including antiallergenic, antitumor, and anticonvulsant properties . These compounds also serve as antagonists of adenosine and benzodiazepine receptors, as well as inhibitors of various kinases and phosphodiesterases . Additionally, imidazoquinoxalines are being investigated for their potential in treating neurodegenerative diseases such as Parkinson’s disease .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-g]quinoxaline involves its interaction with specific molecular targets, such as adenosine and benzodiazepine receptors . By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. For example, its antitumor activity is attributed to its ability to inhibit key kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methyl-1H-imidazo[4,5-g]quinoxaline include other imidazoquinoxalines, such as imidazo[1,5-a]quinoxaline and imidazo[1,2-a]quinoxaline . These compounds share a similar core structure but differ in the position and nature of substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the imidazole ring can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C10H8N4 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-methylimidazo[4,5-g]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-14-6-13-9-4-7-8(5-10(9)14)12-3-2-11-7/h2-6H,1H3 |
InChI Key |
XMHFOOYSXNMWSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CC3=NC=CN=C3C=C21 |
Origin of Product |
United States |
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